4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate
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Overview
Description
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzofuran moiety, a chromone core, and a furan carboxylate group. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Synthesis of the Chromone Core: The chromone core is often prepared via the condensation of a suitable phenol with an ester or acid chloride, followed by cyclization.
Coupling of Benzofuran and Chromone Units: The benzofuran and chromone units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Furan Carboxylate Group: The final step involves the esterification of the coupled product with furan-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs with various functional groups.
Scientific Research Applications
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)benzimidazole share the benzofuran moiety and exhibit similar biological activities.
Chromone Derivatives: Compounds such as 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid have a chromone core and are known for their anti-inflammatory properties.
Furan Carboxylates: Compounds like furan-2-carboxylic acid derivatives are used in various chemical and biological applications.
Uniqueness
4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate is unique due to the combination of its structural elements, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O7/c1-26-18-5-2-4-13-10-20(30-22(13)18)16-12-21(24)29-17-8-7-14(11-15(16)17)28-23(25)19-6-3-9-27-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGELWKUFHFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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